![molecular formula C12H11F3O3 B3392908 1-[4-(Trifluoromethoxy)phenyl]cyclobutanecarboxylic Acid CAS No. 151157-53-8](/img/structure/B3392908.png)
1-[4-(Trifluoromethoxy)phenyl]cyclobutanecarboxylic Acid
Overview
Description
“1-[4-(Trifluoromethoxy)phenyl]cyclobutanecarboxylic Acid” is a chemical compound with the CAS Number: 151157-53-8 . It has a molecular weight of 260.21 . The compound is typically stored at +4°C and is a white to yellow solid .
Molecular Structure Analysis
The IUPAC name for this compound is 1-[4-(trifluoromethoxy)phenyl]cyclobutanecarboxylic acid . The InChI code for this compound is 1S/C12H11F3O3/c13-12(14,15)18-9-4-2-8(3-5-9)11(10(16)17)6-1-7-11/h2-5H,1,6-7H2,(H,16,17) .Physical And Chemical Properties Analysis
The compound is a white to yellow solid . It has a molecular weight of 260.21 . The storage temperature for this compound is +4°C .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound can be used in the Suzuki–Miyaura (SM) coupling . SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Organic Synthesis
1-[4-(Trifluoromethoxy)phenyl]cyclobutanecarboxylic Acid can be used in organic synthesis . It can be used as a building block in the synthesis of various organic compounds .
Material Science
In the field of material science , this compound can be used in the development of new materials . The unique properties of this compound can contribute to the creation of materials with specific characteristics .
Chromatography
This compound can be used in chromatography . It can be used as a standard or a reagent in various chromatographic techniques .
Electrochromic Electrodes
1-[4-(Trifluoromethoxy)phenyl]cyclobutanecarboxylic Acid can be used in the production of electrochromic electrodes . Polythiophenes are widely used as electrochromic electrodes due to their good reversible redox behaviors, large conductivity, and large color contrast between reduced and oxidized states .
Pharmaceutical Research
In pharmaceutical research , this compound can be used in the synthesis of new drugs . Its unique structure can contribute to the development of drugs with specific therapeutic effects .
Safety and Hazards
properties
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c13-12(14,15)18-9-4-2-8(3-5-9)11(10(16)17)6-1-7-11/h2-5H,1,6-7H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKAMZKCLVRSDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)OC(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101200941 | |
Record name | 1-[4-(Trifluoromethoxy)phenyl]cyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101200941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Trifluoromethoxy)phenyl]cyclobutanecarboxylic Acid | |
CAS RN |
151157-53-8 | |
Record name | 1-[4-(Trifluoromethoxy)phenyl]cyclobutanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151157-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(Trifluoromethoxy)phenyl]cyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101200941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.